molecular formula C10H12BrClN2O2 B1339031 tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate CAS No. 405939-59-5

tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate

Cat. No. B1339031
M. Wt: 307.57 g/mol
InChI Key: QRNAOYQNEWLLSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate is a chemical entity that is not directly described in the provided papers. However, the papers do discuss various tert-butyl carbamate derivatives, which are important intermediates in organic synthesis and have been utilized in the synthesis of biologically active compounds, such as omisertinib (AZD9291) . These derivatives are characterized by the presence of a tert-butyl carbamate group, which is a common protecting group for amines in organic chemistry.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is well-documented in the literature. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another example is the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine through a multi-step process including esterification, protection, and reduction steps . These methods demonstrate the versatility of tert-butyl carbamate derivatives as building blocks in organic synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives has been studied using various techniques such as X-ray diffraction (XRD) and density functional theory (DFT). For example, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was determined using XRD and compared with the optimized structure obtained from DFT calculations . Similarly, the structure of tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate was investigated using both Hartree-Fock and DFT calculations .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in various chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, these compounds can be involved in cyclopropanation reactions, as demonstrated in the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate . The versatility in chemical reactions highlights the utility of tert-butyl carbamate derivatives in complex organic syntheses.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For instance, the presence of a sulfonyl group in tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate affects the bond lengths and angles, indicating strong interactions within the molecule . The vibrational frequencies and conformational stability of these compounds have been studied using vibrational spectroscopy and computational methods, providing insights into their chemical behavior .

Scientific Research Applications

Molecular Structure and Synthesis Techniques

  • Isomorphous Crystal Structures : The study on chlorodiacetylene and iododiacetylene derivatives, including tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, reveals insights into crystal structures formed through hydrogen and halogen bonds, indicating the compound's potential in crystallography and materials science (Baillargeon et al., 2017).
  • Synthesis of 2-Amido Substituted Furan : Research demonstrates the preparation and Diels‐Alder reaction of tert‐Butyl 3a‐Methyl‐5‐Oxo‐2,3,3a,4,5,6‐Hexahydroindole‐1‐Carboxylate, highlighting the compound's relevance in organic synthesis and medicinal chemistry applications (Padwa et al., 2003).

Chemical Reactions and Mechanisms

  • Palladium-Catalysed Amination : A notable study outlines a one-pot tandem palladium-catalysed amination and intramolecular amidation process involving tert-butyl (2-chloropyridin-3-yl)carbamate, leading to the preparation of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones. This showcases the compound's utility in facilitating complex chemical reactions (Jeremy P. Scott, 2006).
  • Hydrogen Bond Analysis : Research on carbamate derivatives emphasizes the interplay of strong and weak hydrogen bonds in structuring molecular assemblies, suggesting applications in understanding molecular interactions and designing novel materials (Das et al., 2016).

Photocatalysis and Organic Synthesis

  • Photocatalyzed Amination : A study introduces a photoredox-catalyzed amination using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, opening avenues for the synthesis of 3-aminochromones under mild conditions. This highlights potential applications in photocatalysis and the synthesis of biologically active compounds (Wang et al., 2022).

properties

IUPAC Name

tert-butyl N-(5-bromo-6-chloropyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-6-4-7(11)8(12)13-5-6/h4-5H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNAOYQNEWLLSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(N=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464178
Record name tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate

CAS RN

405939-59-5
Record name tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.